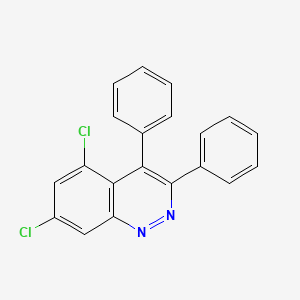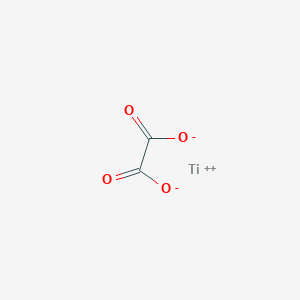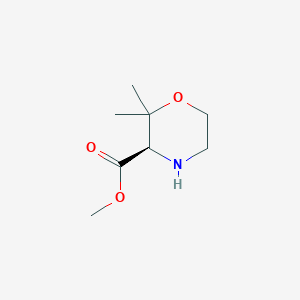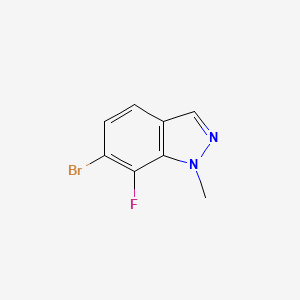
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and an ethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with dimethylamine and ethanesulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-1-(4-bromophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
- (2Z)-1-(4-fluorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
- (2Z)-1-(4-methylphenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(ethanesulfonyl)prop-2-en-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H16ClNO3S |
|---|---|
Molekulargewicht |
301.79 g/mol |
IUPAC-Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-ethylsulfonylprop-2-en-1-one |
InChI |
InChI=1S/C13H16ClNO3S/c1-4-19(17,18)12(9-15(2)3)13(16)10-5-7-11(14)8-6-10/h5-9H,4H2,1-3H3/b12-9- |
InChI-Schlüssel |
SHPQZAKTFJMRNU-XFXZXTDPSA-N |
Isomerische SMILES |
CCS(=O)(=O)/C(=C\N(C)C)/C(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCS(=O)(=O)C(=CN(C)C)C(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-](/img/structure/B12339574.png)


![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)
![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)





